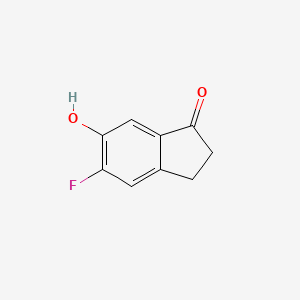

5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one

描述

属性

IUPAC Name |

5-fluoro-6-hydroxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-7-3-5-1-2-8(11)6(5)4-9(7)12/h3-4,12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHPPGLYOYCXOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC(=C(C=C21)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661191 | |

| Record name | 5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917885-01-9 | |

| Record name | 5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials and Initial Cyclization

The synthesis typically begins with a fluorinated phenylacetic acid derivative, such as 5-fluorophenylacetic acid, which undergoes intramolecular cyclization to form the corresponding 5-fluoroindanone intermediate. This cyclization is commonly achieved under acidic or Lewis acid catalysis conditions, promoting ring closure to the indenone framework.

Fluorination Techniques

Fluorination at the 5-position can be introduced by nucleophilic substitution using potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF) at moderate temperatures (~60°C). Protection of hydroxyl groups during this step is critical to prevent side reactions; tert-butyldimethylsilyl chloride (TBSCl) is often employed as a protecting group for hydroxyl functionalities prior to fluorination.

Hydroxylation

The hydroxylation at the 6-position is typically performed on the fluorinated indenone intermediate. Boron tribromide (BBr₃) in dichloromethane (CH₂Cl₂) at low temperatures (around −78°C) is used to introduce the hydroxyl group selectively. This step requires careful quenching, often with methanol, to avoid over-dealkylation or degradation of the product.

Deprotection and Purification

After hydroxylation, the silyl protecting groups are removed under mild acidic conditions. The crude product is purified by recrystallization from ethanol/water mixtures (70:30 v/v) at low temperatures (4°C) to enhance crystal purity and yield.

Optimization of Reaction Conditions

Optimization studies have shown that:

- Maintaining a substrate-to-fluorinating agent ratio of approximately 1:1.2 improves fluorination yields.

- Solvent polarity adjustments, such as using tetrahydrofuran (THF) for intermediate steps, enhance reaction efficiency.

- Temperature control during hydroxylation is critical to minimize side reactions.

- Purification via recrystallization at 4°C for 24 hours yields up to 90% pure product.

Data Tables Summarizing Key Parameters

| Step | Reagents/Conditions | Yield (%) | Critical Notes |

|---|---|---|---|

| Fluorination | KF, DMF, 60°C, 12 h | 65–75 | Hydroxyl protection with TBSCl required |

| Hydroxylation | BBr₃, CH₂Cl₂, −78°C | 80 | Quench with methanol to prevent overreaction |

| Purification | Ethanol/water (70:30), 4°C, 24 h | 90 | Enhances crystal purity |

Spectroscopic Characterization Benchmarks

| Technique | Key Signals | Diagnostic Criteria |

|---|---|---|

| ¹H NMR | Aromatic protons δ 6.8–7.2 ppm; OH δ 5.5–6.0 ppm (broad singlet) | D₂O exchange confirms hydroxyl proton |

| ¹³C NMR | Carbonyl carbon δ 195–205 ppm; fluorine-coupled carbons show splitting | DEPT-135 distinguishes carbon types |

| IR | C=O stretch ~1680 cm⁻¹; O-H stretch 3200–3400 cm⁻¹ | Sharp peaks confirm functional groups |

| HRMS | m/z 166.0429 (M+H)+ | High-resolution mass confirms molecular formula |

Research Findings and Notes

- The fluorine atom exerts significant electronic effects influencing the regioselectivity of hydroxylation.

- Protection of hydroxyl groups during fluorination is essential to avoid side reactions and improve yields.

- Low-temperature hydroxylation with BBr₃ is effective for selective introduction of the hydroxy group.

- Purification via recrystallization from ethanol/water mixtures is preferred for obtaining high-purity solid product.

- Stability studies indicate the compound is stable under physiological pH but sensitive to strong bases or prolonged heating.

科学研究应用

Chemistry

5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one serves as an essential building block in organic synthesis. It is utilized in the development of more complex organic molecules due to its ability to undergo various chemical transformations.

Table 1: Chemical Transformations Involving this compound

| Reaction Type | Description |

|---|---|

| Electrophilic Substitution | Reacts with electrophiles to form substituted products. |

| Nucleophilic Addition | Can react with nucleophiles at the carbonyl group. |

| Condensation Reactions | Participates in condensation reactions to form larger frameworks. |

Biological Research

The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that it exhibits inhibitory effects on various cancer cell lines, suggesting its potential as a therapeutic agent.

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their cytotoxicity against human cancer cell lines. The results indicated that specific derivatives showed significant inhibition of cell proliferation, highlighting the compound's promise in cancer therapy .

Medicinal Chemistry

Due to its unique structure, this compound is explored for its potential therapeutic applications. Its interactions with biological targets make it a candidate for drug development.

Table 2: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Antimicrobial Agents | Investigated for activity against bacterial strains. |

| Anticancer Agents | Evaluated for efficacy in inhibiting tumor growth. |

| Enzyme Inhibitors | Potential to inhibit specific enzymes involved in disease pathways. |

Industrial Applications

In addition to its research applications, this compound is also utilized in industrial settings for the development of new materials and chemical processes. Its unique properties allow it to be incorporated into specialty chemicals and materials.

Material Science

The compound is used in the formulation of advanced materials due to its stability and reactivity.

Table 3: Industrial Applications

| Application Type | Description |

|---|---|

| Specialty Chemicals | Used in the production of high-performance materials. |

| Coatings | Incorporated into coatings for enhanced durability and performance. |

作用机制

The mechanism of action of 5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to biological molecules. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of indenone derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Key Observations :

- Fluorine Substitution: The 5-fluoro group in the target compound likely increases metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., 3-hydroxy-5-isopropyl derivative) .

- Hydroxyl Position : Hydroxyl groups at the 6-position (as in 5-fluoro-6-hydroxy) versus the 3-position (e.g., 3-hydroxy-5-isopropyl) alter hydrogen-bonding interactions and molecular polarity, impacting target binding .

- Benzylidene Modifications : Addition of benzylidene groups (e.g., in compounds 7x and DDI) introduces π-π stacking capabilities, critical for enzyme inhibition (e.g., EGFR, Topoisomerase II) .

Anti-inflammatory Activity :

Antioxidant Activity :

- Compound 55 (6-hydroxy with 2-trifluoromethoxybenzylidene) exhibited the strongest ROS inhibition (IC₅₀ ~ 1 µM) due to its electron-deficient trifluoromethoxy group stabilizing radical intermediates .

- The 5-fluoro-6-hydroxy analog may display moderate ROS scavenging, but its simpler structure likely limits efficacy compared to 55 .

Enzyme Inhibition :

- DDI (3,5-dibromo-4-hydroxybenzylidene) inhibited Topoisomerase IIα at nanomolar concentrations, leveraging bromine atoms for DNA interaction .

- The target compound’s fluorine atom may enhance binding to hydrophobic enzyme pockets, but its absence of halogens or benzylidene groups likely reduces Topoisomerase II affinity .

Growth Inhibition :

- 3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one showed moderate allelopathic activity (IC₅₀: 0.34 mM for hypocotyl growth), suggesting that alkyl substituents enhance phytotoxicity .

Physicochemical Properties

| Property | 5-Fluoro-6-hydroxy Analog | 3-Hydroxy-5-isopropyl Analog | Compound 7x |

|---|---|---|---|

| LogP | ~1.8 (estimated) | ~2.5 | ~2.2 |

| Hydrogen Bond Donors | 1 (6-OH) | 1 (3-OH) | 2 (6-OH, 4-OH) |

| Polar Surface Area | ~40 Ų | ~35 Ų | ~70 Ų |

生物活性

5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one is a fluorinated indanone derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound possesses a unique structure characterized by the presence of both a fluorine atom and a hydroxyl group, which are believed to contribute to its biological properties.

- Molecular Formula: C9H7FO2

- Molecular Weight: 166.15 g/mol

- CAS Number: 917885-01-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine atom and hydroxyl group enhance the compound's reactivity and binding affinity to various biological molecules, potentially leading to effects such as enzyme inhibition or receptor modulation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by interfering with specific signaling pathways involved in cell growth and survival. For instance, it has been noted for its selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-1, which plays a role in tumor progression .

Study on COX Inhibition

A study explored the structure-activity relationship of various indanone derivatives, including this compound. The findings revealed that modifications at specific positions on the indanone ring could enhance COX inhibition. The compound demonstrated significant selectivity for COX-1 over COX-2 in cultured human ovarian cancer cells (OVCAR-3), highlighting its potential as a therapeutic agent with reduced side effects compared to non-selective NSAIDs .

Antimicrobial Screening

In another study focusing on antimicrobial activity, this compound was tested against various bacterial strains. The results indicated that the compound exhibited notable inhibitory effects on Gram-positive bacteria, suggesting its potential utility in treating bacterial infections.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 6-Hydroxy-2,3-dihydro-1H-inden-1-one | Lacks fluorine | Moderate antimicrobial activity |

| 5-Fluoro-2,3-dihydro-1H-inden-1-one | Lacks hydroxyl group | Lower anticancer activity |

| 7-Fluoro-5-hydroxy-2,3-dihydro-1H-inden-1-one | Different functional group positioning | Similar antimicrobial properties |

常见问题

Q. What are the established synthetic routes for 5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one, and how are reaction conditions optimized?

The synthesis typically involves halogenation and hydroxylation steps. For example, trans-2-amino derivatives of fluorinated dihydroindenones are synthesized via nucleophilic substitution and regioselective hydroxylation. Key conditions include:

- Use of anhydrous solvents (e.g., THF or DMF) to minimize side reactions.

- Catalytic amounts of Cu(I) salts for coupling reactions, achieving yields of ~42–71% after purification by column chromatography (e.g., ethyl acetate/hexane gradients) .

- Temperature control (e.g., 0–25°C) to stabilize reactive intermediates like fluoroepoxides.

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Structural validation relies on:

- 1H/13C/19F NMR : To confirm fluorine substitution patterns and hydroxyl group positioning. For example, 19F NMR resolves fluorination at the 5-position, while 1H NMR identifies diastereotopic protons in the dihydroindenone ring .

- HPLC-MS : To assess purity (>95%) and molecular weight (e.g., [M+H]+ peaks at m/z 182.1) .

- TLC : For rapid monitoring of reaction progress using silica gel plates and UV visualization .

Advanced Research Questions

Q. How do substituents at the 5-fluoro and 6-hydroxy positions influence dopamine receptor binding affinity and selectivity?

Pharmacological studies on analogs reveal:

- Fluorine's role : Enhances metabolic stability and modulates electron density, improving D2-like receptor affinity (Ki values < 100 nM for N-alkylated derivatives) .

- Hydroxyl group positioning : Para-hydroxyl groups (6-position) increase selectivity for D2 over D1 receptors by forming hydrogen bonds with Thr342 in the receptor’s binding pocket.

- Methodology : In vitro displacement assays using [3H]SCH23390 (D1-like) and [3H]YM-09-151-2 (D2-like) in porcine striatal membranes, followed by cGMP modulation studies in rat neostriatal tissue .

Q. What computational strategies predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level is employed to:

- Calculate HOMO-LUMO gaps (e.g., 4.2–4.5 eV), indicating moderate chemical reactivity.

- Map Molecular Electrostatic Potential (MEP) surfaces to identify nucleophilic/electrophilic sites (e.g., hydroxyl oxygen as a nucleophilic center).

- Derive global reactivity descriptors (e.g., electrophilicity index = 1.8 eV), suggesting suitability for charge-transfer interactions in biological systems .

Q. How can researchers address contradictions in reported pharmacological data for fluorinated dihydroindenones?

Discrepancies (e.g., variable Ki values across studies) require:

- Triangulation : Cross-validate results using multiple assays (e.g., radioligand displacement, adenylyl cyclase inhibition, and cGMP modulation) .

- Structural confirmation : Ensure compound purity via X-ray crystallography or advanced NMR (e.g., NOESY for stereochemistry).

- Standardized protocols : Control variables like membrane preparation methods (e.g., porcine vs. rat striatal tissue) and buffer pH .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。